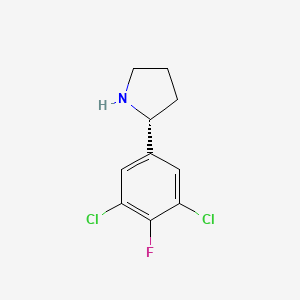
(R)-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3,5-dichloro-4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine typically involves the reaction of ®-pyrrolidine with 3,5-dichloro-4-fluorobenzaldehyde under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxides of ®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine.
Reduction: Secondary amines derived from the reduction of the pyrrolidine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine or fluorine atoms.
科学的研究の応用
®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
3,5-Dichloro-4-fluorophenylboronic acid: A related compound with a boronic acid functional group.
Uniqueness
®-2-(3,5-Dichloro-4-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for applications requiring high specificity and selectivity.
特性
分子式 |
C10H10Cl2FN |
|---|---|
分子量 |
234.09 g/mol |
IUPAC名 |
(2R)-2-(3,5-dichloro-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-7-4-6(5-8(12)10(7)13)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChIキー |
OWPISKKAVJISAT-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=CC(=C(C(=C2)Cl)F)Cl |
正規SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


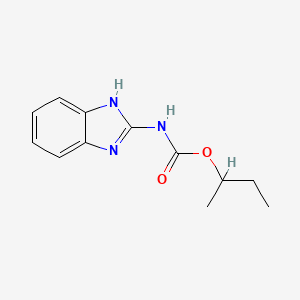
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
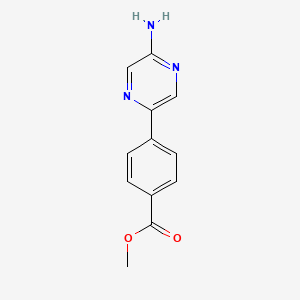
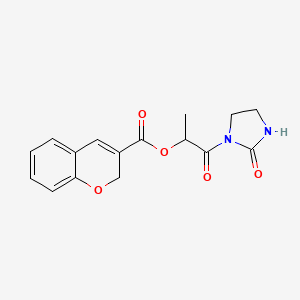


![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
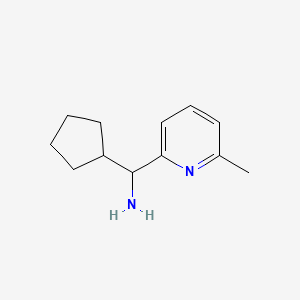
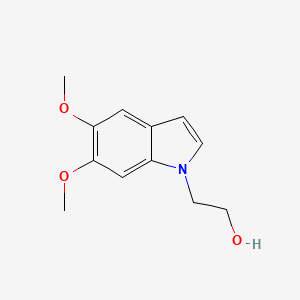
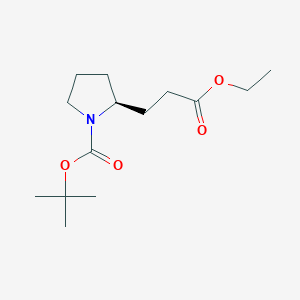
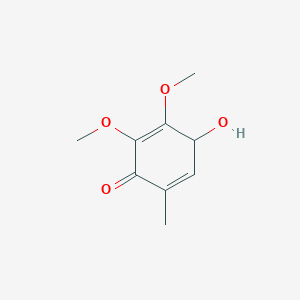
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
